molecular formula C7H6N2S B12050553 Benzenamine, 3-isothiocyanato- CAS No. 75190-55-5

Benzenamine, 3-isothiocyanato-

Cat. No.: B12050553
CAS No.: 75190-55-5
M. Wt: 150.20 g/mol
InChI Key: WVVXNESNQXEEQV-UHFFFAOYSA-N
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Description

Benzenamine, 3-isothiocyanato- is an organic compound with the molecular formula C7H6N2S. It is a derivative of benzenamine (aniline) where an isothiocyanate group is attached to the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

    Replacement Reaction: One common method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines.

    One-Pot Process: Another method is a one-pot process where primary amines react with carbon disulfide in the presence of a base to form a dithiocarbamate salt.

Industrial Production Methods: The industrial production of isothiocyanates, including benzenamine, 3-isothiocyanato-, often involves the use of thiophosgene or its derivatives. due to the toxicity and volatility of thiophosgene, alternative methods using less hazardous reagents like carbon disulfide and cyanuric acid are preferred .

Types of Reactions:

    Substitution Reactions: Benzenamine, 3-isothiocyanato- can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: It can participate in addition reactions with various nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.

Major Products:

Mechanism of Action

The mechanism of action of benzenamine, 3-isothiocyanato- involves its reactivity as an electrophile. The isothiocyanate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity underlies its use in bioconjugation and its biological activities, such as anticancer and antimicrobial effects .

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Similar in structure but lacks the amino group.

    4-Isothiocyanatoaniline: Similar but with the isothiocyanate group at the fourth position.

Uniqueness: Benzenamine, 3-isothiocyanato- is unique due to the presence of both an amino group and an isothiocyanate group on the benzene ring, which provides it with distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

3-isothiocyanatoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-3-7(4-6)9-5-10/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVXNESNQXEEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226170
Record name Benzenamine, 3-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75190-55-5
Record name Benzenamine, 3-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075190555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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